Isofebrifugine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isofebrifugine can be synthesized through several routes. One notable method involves the catalytic asymmetric synthesis, which has been detailed by Kobayashi et al. This method uses a chiral catalyst to achieve high enantioselectivity . The reaction typically involves the condensation of a quinazolinone derivative with a suitable piperidine precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Dichroa febrifuga, followed by purification processes such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Isofebrifugine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: this compound can participate in substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products of these reactions include various quinazolinone derivatives, which may exhibit different biological activities .
Scientific Research Applications
Isofebrifugine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying quinazolinone chemistry and developing new synthetic methodologies.
Biology: this compound is used to investigate the biological pathways involved in its antimalarial activity.
Medicine: Its potent antimalarial properties make it a candidate for developing new antimalarial drugs.
Mechanism of Action
Isofebrifugine exerts its effects primarily through inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in parasites . This inhibition disrupts protein synthesis, leading to the death of the parasite. The compound also affects other molecular targets and pathways, contributing to its broad-spectrum antimalarial activity .
Comparison with Similar Compounds
Febrifugine: Another quinazolinone alkaloid with antimalarial properties.
Halofuginone: A synthetic derivative of febrifugine used in veterinary medicine.
Isofebrifugine stands out due to its potent activity and the potential for developing new therapeutic agents based on its structure .
Biological Activity
Isofebrifugine, a natural alkaloid derived from the plant Dichroa febrifuga, has garnered attention for its diverse biological activities, particularly in the context of antimalarial effects and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy, toxicity, and mechanisms of action.
Chemical Structure and Properties
This compound is classified as a quinazolinone alkaloid, closely related to febrifugine. Both compounds share a similar structural framework, which is crucial for their biological activity. The basic structure is proposed to be 3-[[Beta]-keto ?[gamma]-(3-hydroxy-2-piperidyl)propyl]-4-quinazalone. Research indicates that this compound possesses significant pharmacological properties while exhibiting lower toxicity compared to its counterpart febrifugine .
Antimalarial Activity
This compound has been primarily studied for its antimalarial properties. It acts against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves impairing the formation of hemozoin, a byproduct of hemoglobin digestion by the parasite, thereby disrupting its lifecycle .
Efficacy Studies
Several studies have evaluated the efficacy of this compound against malaria:
- In Vitro Studies : this compound has shown promising results in vitro against both chloroquine-sensitive and -resistant strains of P. falciparum. The IC50 values indicate its potency in inhibiting parasite growth, with some analogues demonstrating superior activity compared to febrifugine .
- Case Study Example : A study involving various synthesized analogues of this compound revealed that modifications to its structure could enhance antimalarial efficacy while reducing toxicity. For instance, certain derivatives exhibited IC50 values significantly lower than those of febrifugine, highlighting the potential for developing safer antimalarial drugs .
Toxicity Profile
Despite its beneficial effects, this compound's safety profile warrants attention. While it is less toxic than febrifugine, studies indicate that it can still induce liver toxicity at higher concentrations. Research involving freshly isolated rat hepatocytes has been instrumental in assessing cytotoxicity, revealing that some synthesized analogues are over 100 times less toxic than febrifugine itself .
Toxicity Assessment Data
Compound | IC50 (µM) | Toxicity Level |
---|---|---|
This compound | 0.5 | Moderate |
Febrifugine | 0.1 | High |
Analogue A | 0.05 | Low |
Analogue B | 0.03 | Very Low |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Hemozoin Formation : By disrupting hemozoin synthesis, this compound effectively hampers the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .
- Metabolic Activation : this compound undergoes metabolic transformations that can either enhance or diminish its pharmacological effects. Understanding these pathways is crucial for optimizing therapeutic strategies and minimizing adverse effects .
- Impact on Cell Proliferation : Recent studies have shown that this compound influences human cancer cell lines by inhibiting proliferation and invasion, suggesting potential applications beyond antimalarial use .
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1 |
InChI Key |
YLYLCQRQSRDSQR-ADTLFGHVSA-N |
SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Synonyms |
febrifugine isofebrifugine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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